molecular formula C22H22ClN5O3S B2478226 (4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 898349-54-7

(4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2478226
CAS No.: 898349-54-7
M. Wt: 471.96
InChI Key: UTQIZSCVMLXLBV-UHFFFAOYSA-N
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Description

(4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C22H22ClN5O3S and its molecular weight is 471.96. The purity is usually 95%.
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Properties

IUPAC Name

[4-[(3-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O3S/c1-2-17-24-22-28(25-17)21(30)19(32-22)18(14-5-3-6-15(23)13-14)26-8-10-27(11-9-26)20(29)16-7-4-12-31-16/h3-7,12-13,18,30H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQIZSCVMLXLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone , with the molecular formula C19H22ClN5O2SC_{19}H_{22}ClN_{5}O_{2}S and a molecular weight of approximately 419.93 g/mol, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The structure of the compound consists of several key functional groups:

  • Piperazine ring : Known for its role in various pharmacologically active compounds.
  • Chlorophenyl group : Imparts lipophilicity and may enhance biological interactions.
  • Thiazolo-triazole moiety : Associated with antimicrobial and antifungal activities.
  • Furan derivative : Contributes to the compound's reactivity and biological profile.

Antimicrobial Properties

Research indicates that derivatives containing thiazole and triazole rings exhibit significant antimicrobial activity. For instance, compounds similar to this one have demonstrated efficacy against a range of bacterial and fungal pathogens. A study highlighted the synthesis of thiazolo-triazole derivatives that showed promising results in inhibiting the growth of Mycobacterium tuberculosis .

Anticancer Activity

The compound's structure suggests potential anticancer activity. Piperazine derivatives are often explored for their cytotoxic effects against various cancer cell lines. Preliminary studies have indicated that modifications to the piperazine scaffold can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The thiazolo-triazole moiety may inhibit key enzymes involved in cellular metabolism.
  • Interaction with DNA : The furan ring can intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Modulation : The piperazine structure may interact with neurotransmitter receptors, influencing cellular signaling pathways.

Study 1: Antimicrobial Efficacy

A recent study synthesized several thiazolo-triazole derivatives, including variations of the target compound. The derivatives were tested against Staphylococcus aureus and Candida albicans, showing minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL, indicating strong antimicrobial activity .

Study 2: Cytotoxicity Assay

In vitro cytotoxicity assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values ranging from 10 to 20 µM, suggesting moderate to high anticancer potential compared to standard chemotherapeutic agents .

Data Tables

PropertyValue
Molecular FormulaC19H22ClN5O2S
Molecular Weight419.93 g/mol
CAS Number898350-14-6
Antimicrobial MIC (Staphylococcus aureus)0.5 µg/mL
IC50 (HeLa Cell Line)15 µM

Q & A

Q. What are optimized synthetic routes for this compound, considering conflicting yields reported in literature?

Methodological Answer: The synthesis involves multi-step protocols with critical optimization of reaction parameters. Key steps include:

  • Cyclization : Reacting thiazolo-triazole precursors with substituted piperazine derivatives under reflux in ethanol or methanol .
  • Coupling Reactions : Using catalysts like K2_2CO3_3 or NaH in toluene for aryl-alkyl bond formation .
  • Purification : Recrystallization in ethanol or methanol improves purity (>95% by HPLC) .
    Conflicting yields (30–70%) arise from solvent polarity, temperature gradients, and reagent stoichiometry. For reproducibility, maintain strict control of anhydrous conditions and inert atmospheres .

Q. Which spectroscopic and computational techniques are most reliable for structural confirmation?

Methodological Answer:

  • NMR : 1^1H/13^13C NMR identifies substituent positions (e.g., 3-chlorophenyl protons at δ 7.2–7.4 ppm; furan protons at δ 6.3–6.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 523.1) .
  • X-ray Crystallography : Resolves stereochemistry of the thiazolo-triazole core and piperazine linkage (e.g., dihedral angles <10° between fused rings) .
  • DFT Calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) and predict reactive sites .

Q. How can computational modeling guide the prediction of biological targets?

Methodological Answer:

  • Molecular Docking : Use enzymes like 14-α-demethylase (PDB: 3LD6) to simulate binding. The thiazolo-triazole moiety shows high affinity for hydrophobic pockets, while the piperazine group facilitates hydrogen bonding .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Focus on RMSD (<2 Å) and binding free energy (ΔG < −8 kcal/mol) .
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl on phenyl) with antifungal activity (R2^2 > 0.85) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives with enhanced bioactivity?

Methodological Answer:

  • Core Modifications : Replace the 2-ethyl group on the thiazolo-triazole with bulkier alkyl chains (e.g., isopropyl) to improve lipophilicity (logP > 3.5) .
  • Piperazine Substitutions : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-position to enhance target selectivity .
  • Bioisosteric Replacement : Substitute the furan-2-yl methanone with thiophene or pyridine rings to modulate metabolic stability .
  • In Vitro Screening : Prioritize derivatives with IC50_{50} < 1 µM in antifungal (C. albicans) or anticancer (MCF-7) assays .

Q. How can stability issues in physiological conditions be systematically addressed?

Methodological Answer:

  • Thermal Stability : Perform DSC/TGA to identify decomposition points (>200°C indicates suitability for oral formulations) .
  • pH Stability : Incubate the compound in buffers (pH 1–9) for 24–72 hrs. Monitor degradation via HPLC; <10% loss at pH 7.4 is ideal .
  • Light Sensitivity : Store samples in amber vials under N2_2 to prevent photodegradation of the hydroxythiazole group .
  • Metabolic Stability : Use liver microsome assays (human/rat) to quantify CYP450-mediated oxidation. Derivatize labile sites (e.g., hydroxyl → acetate prodrug) .

Q. How to resolve contradictory bioactivity data across independent studies?

Methodological Answer:

  • Assay Standardization : Validate cell lines (e.g., ATCC-certified HeLa) and normalize inoculum sizes (e.g., 1×104^4 cells/well) to reduce variability .
  • Purity Verification : Confirm compound purity (>98%) via HPLC and LC-MS. Trace solvents (e.g., DMF) may artifactually inhibit enzymes .
  • Dose-Response Curves : Use 8–12 concentration points to calculate accurate EC50_{50} values. Replicate experiments ≥3 times .
  • Counter-Screens : Test against off-targets (e.g., hERG channel) to rule out nonspecific effects .

Q. What strategies mitigate synthetic challenges in scaling up from milligram to gram quantities?

Methodological Answer:

  • Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd(OAc)2_2) with recyclable heterogeneous alternatives (e.g., Pd/C) to reduce costs .
  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to improve safety and yield (>80%) .
  • Green Solvents : Switch from DCM to cyclopentyl methyl ether (CPME) for safer large-scale extractions .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression and automate quenching .

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